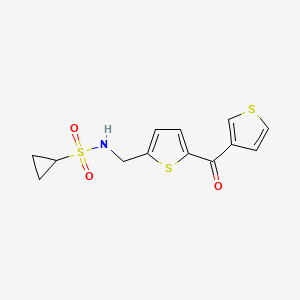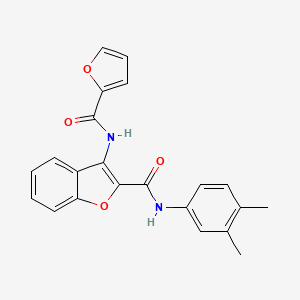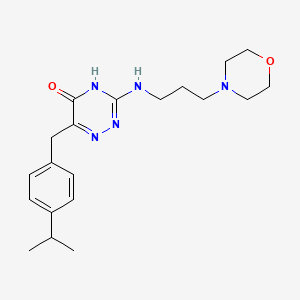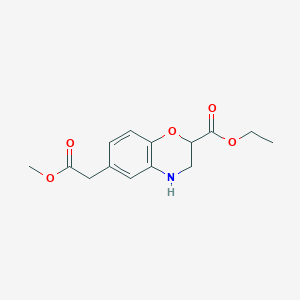![molecular formula C13H16N2O2S B2496600 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea CAS No. 2380033-94-1](/img/structure/B2496600.png)
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
The synthesis of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Introduction of the Urea Group: The intermediate is then reacted with isopropyl isocyanate to introduce the urea functionality. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may target the urea group or the heterocyclic rings.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering versatility in the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea include:
Thiophene-based Ureas: Compounds with thiophene rings and urea groups, which may have similar electronic properties but different biological activities.
Furan-based Ureas: Compounds with furan rings and urea groups, which can also interact with biological targets but may differ in their reactivity and stability.
The uniqueness of this compound lies in the combination of both furan and thiophene rings, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)15-13(16)14-7-11-6-10(8-18-11)12-4-3-5-17-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFOJFQKXURIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2496520.png)



![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide](/img/structure/B2496526.png)


![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
![propan-2-yl 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2496539.png)

